2-Furoicacid,5-[(isopropylthio)methyl]-
Description
2-Furoic acid,5-[(isopropylthio)methyl]- is a derivative of 2-furoic acid (CAS 88-14-2), a naturally occurring compound identified in bioactive fractions of Sargassum polycystum alongside β-sitosterol and fucosterol . The parent compound, 2-furoic acid, is a furan ring substituted with a carboxylic acid group at the 2-position. The derivative discussed here features an additional isopropylthio methyl group at the 5-position, which likely modifies its physicochemical properties and bioactivity compared to the parent molecule.
Properties
IUPAC Name |
5-(propan-2-ylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6(2)13-5-7-3-4-8(12-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTYMOMYSDXIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared below with two structurally related molecules:
| Compound | Core Structure | Substituents | CAS Number |
|---|---|---|---|
| 2-Furoic acid | Furan | -COOH at C2 | 88-14-2 |
| 2-Furoic acid,5-[(isopropylthio)methyl]- | Furan | -COOH at C2; -CH₂-S-iPr at C5 | N/A |
| 5-Isopropylthiophene-2-carboxylic acid | Thiophene | -COOH at C2; -iPr at C5 | N/A |
Structural Insights :
- Heterocyclic Core : The furan ring (oxygen-containing) in 2-furoic acid derivatives contrasts with the thiophene ring (sulfur-containing) in 5-isopropylthiophene-2-carboxylic acid. This difference influences electronic properties and reactivity.
- Substituent Effects : The isopropylthio methyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler isopropyl group in the thiophene analog.
Physicochemical Properties
Data inferred from parent compounds and substituent trends:
Key Observations :
- The isopropylthio methyl group likely reduces water solubility compared to the parent 2-furoic acid, enhancing lipid membrane permeability.
- Thiophene derivatives generally exhibit lower solubility than furans due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity.
Bioactive Potential
- 2-Furoic Acid: Found in bioactive fractions of S. polycystum, associated with phenolic compounds, flavonoids, and terpenoids . Its derivatives may exhibit enhanced antimicrobial or antioxidant properties.
- Thiophene Analog : Thiophene derivatives are widely used in pharmaceuticals (e.g., anti-inflammatory agents), suggesting the target compound may share similar applications .
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